Pent-1-en-2-ylboronic acid
Description
Pent-1-en-2-ylboronic acid (C₅H₁₁BO₂) is an organoboron compound featuring a pentene chain with a boronic acid (-B(OH)₂) group at the second carbon and a double bond between the first and second carbons. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in pharmaceutical and materials chemistry. The structural uniqueness of this compound lies in its alkene positioning and boron substitution pattern, which influence its reactivity, stability, and steric interactions during synthetic applications. While direct literature on this specific isomer is scarce, its properties can be extrapolated from analogous compounds and general organoboron chemistry principles.
Properties
Molecular Formula |
C5H11BO2 |
|---|---|
Molecular Weight |
113.95 g/mol |
IUPAC Name |
pent-1-en-2-ylboronic acid |
InChI |
InChI=1S/C5H11BO2/c1-3-4-5(2)6(7)8/h7-8H,2-4H2,1H3 |
InChI Key |
ZQUCDTTXFIGSRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)CCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-1-en-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of pent-1-en-2-yne with a borane reagent, followed by oxidation to yield the boronic acid. Another method includes the borylation of pent-1-en-2-yl halides using diboron reagents under palladium catalysis .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to ensure high yields and efficiency. These methods typically involve the use of organolithium or Grignard reagents to introduce the boronic acid functionality .
Chemical Reactions Analysis
Types of Reactions: Pent-1-en-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Reaction with electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products:
Oxidation: Pent-1-en-2-ol or pent-1-en-2-al.
Reduction: Pentane.
Substitution: Various substituted pentenyl derivatives.
Scientific Research Applications
Pent-1-en-2-ylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism by which pent-1-en-2-ylboronic acid exerts its effects involves the formation of boron-oxygen bonds with various substrates. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient and selective reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Pent-1-en-2-ylboronic acid with structurally related boronic acids, emphasizing substituent effects, molecular properties, and reactivity trends.
Structural and Functional Analogues
Pent-1-en-1-ylboronic Acid (C₅H₁₁BO₂): Structure: Boron at the first carbon of the pentene chain (vs. second carbon in the 2-yl isomer). Molecular Weight: 113.95 g/mol (identical to the 2-yl isomer due to same formula).
trans-Propenylboronic Acid (C₃H₇BO₂):
- Structure : Shorter chain (3 carbons) with a trans-configuration double bond.
- Reactivity : Smaller size improves solubility in polar solvents but reduces lipophilicity compared to pentenyl analogs. The trans-configuration stabilizes the boron group against steric hindrance .
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid (C₇H₉BN₂O₂): Structure: Aromatic pyrrole ring with cyano and methyl substituents. Reactivity: The electron-withdrawing cyano group enhances electrophilicity of the boron center, accelerating cross-coupling but requiring careful pH control to avoid decomposition .
Key Comparative Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boron Position | Notable Features |
|---|---|---|---|---|
| This compound | C₅H₁₁BO₂ | 113.95 | C2 | Alkene at C1-C2; moderate steric hindrance |
| Pent-1-en-1-ylboronic acid | C₅H₁₁BO₂ | 113.95 | C1 | Terminal boron; higher reactivity |
| trans-Propenylboronic acid | C₃H₇BO₂ | 85.89 | C1 | Short chain; trans-configuration |
| 5-Cyano-1-methyl-pyrrol-2-ylboronic acid | C₇H₉BN₂O₂ | 164.97 | C2 (pyrrole) | Aromatic; electron-withdrawing substituents |
Reactivity and Stability Trends
- Electronic Effects : Alkenylboronic acids with conjugated double bonds (e.g., trans-propenyl) exhibit enhanced resonance stabilization, reducing boron-leaving group dissociation energy .
- Synthetic Utility: Pyrrole-based boronic acids (e.g., 5-cyano-1-methyl derivative) are favored in heterocyclic drug synthesis due to their aromatic stability and tunable electronic properties .
Q & A
Q. How can researchers avoid inductive fallacies when generalizing reactivity trends of this compound?
What frameworks (e.g., FINER criteria) ensure rigorous formulation of research questions about this compound?
- Methodological Answer : Evaluate questions using:
- FINER : Feasibility (lab resources), Interest (novelty in boron chemistry), Novelty (unexplored reactivities), Ethical (safe handling), Relevance (applications in medicinal chemistry).
- PICO Adaptation : Population (compound variants), Intervention (reaction conditions), Comparison (literature benchmarks), Outcome (yield/selectivity metrics) .
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